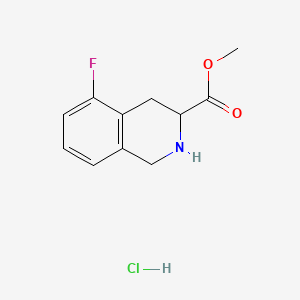
3-(2-Hydroxypropan-2-yl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxypropan-2-yl)azetidin-3-ol is a heterocyclic compound with a four-membered azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)azetidin-3-ol typically involves the reaction of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate with hydrochloric acid in dioxane. The reaction is carried out at 0°C and stirred overnight at room temperature .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxypropan-2-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
3-(2-Hydroxypropan-2-yl)azetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and heterocyclic chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxypropan-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Azetidin-3-yl)propan-2-ol hydrochloride
- 2-Azetidin-3-yl-propan-2-ol
Uniqueness
3-(2-Hydroxypropan-2-yl)azetidin-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group and azetidine ring make it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
3-(2-hydroxypropan-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-5(2,8)6(9)3-7-4-6/h7-9H,3-4H2,1-2H3 |
Clé InChI |
GFAFOURYYZMJOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1(CNC1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15318324.png)

![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)




![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)




![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)

